(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a phenyl group and two methyl groups attached. This compound is notable for its chiral centers at positions 1 and 3, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a catalyst. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the synthesis of complex organic molecules and as a building block for various chemical products.
Mechanism of Action
The mechanism by which (1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2,2-dimethyl-3-phenylcyclobutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2,2-dimethyl-3-phenylcyclobutanone: A related compound with a ketone functional group instead of an alcohol.
2,2-dimethyl-3-phenylcyclobutane: A similar compound lacking the hydroxyl group.
Uniqueness
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects and chiral recognition in various scientific fields.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
UZUANIOBIRRNEA-QWRGUYRKSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(CC1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.